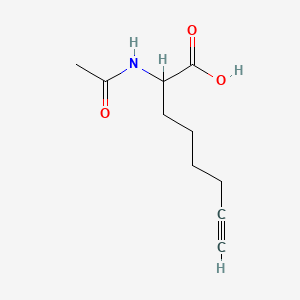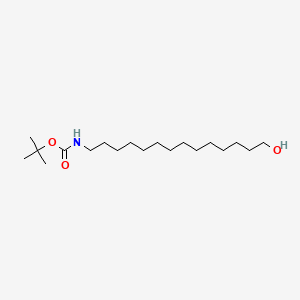
N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and a 3,4-dichlorophenyl group attached to the phenylalanine side chain. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 3,4-Dichlorophenyl Group: The protected phenylalanine is then subjected to a Friedel-Crafts acylation reaction with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3,4-dichlorophenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions:
Oxidation: N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
科学研究应用
Chemistry: N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It serves as a building block for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the design of peptide-based inhibitors and therapeutic agents.
Medicine: this compound is investigated for its potential therapeutic applications, including the development of peptide drugs for the treatment of various diseases such as cancer and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents. It is also utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions. The 3,4-dichlorophenyl group can interact with specific molecular targets, influencing the biological activity of the resulting peptides.
相似化合物的比较
N-Fmoc-4-(3,4-dichlorophenyl)-D-phenylalanine: The D-enantiomer of the compound, used in similar applications but with different stereochemistry.
N-Fmoc-4-(3,4-dichlorophenyl)-L-tyrosine: Similar structure with a hydroxyl group on the phenyl ring, used in peptide synthesis.
N-Fmoc-4-(3,4-dichlorophenyl)-L-tryptophan: Contains an indole ring, used in the synthesis of peptides with tryptophan residues.
Uniqueness: N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties. This group can enhance the hydrophobicity and binding affinity of peptides, making it valuable in the design of peptide-based drugs and inhibitors.
属性
IUPAC Name |
(2S)-3-[4-(3,4-dichlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23Cl2NO4/c31-26-14-13-20(16-27(26)32)19-11-9-18(10-12-19)15-28(29(34)35)33-30(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14,16,25,28H,15,17H2,(H,33,36)(H,34,35)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICMSKYPTSUYKV-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-{[(1S)-1-{[(2S)-1-(tert-butoxy)-1-oxopropan-2-yl]carbamoyl}ethyl]carbamoyl}pentanoic acid](/img/structure/B8179426.png)




![N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl](/img/structure/B8179478.png)
